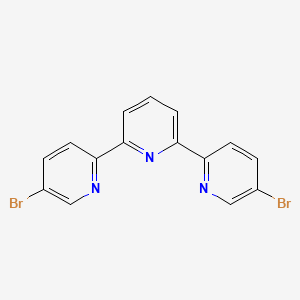
2,6-bis(5-bromopyridin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(5-bromopyridin-2-yl)pyridine is a heterocyclic compound that features a pyridine core substituted with bromopyridine groups at the 2 and 6 positions. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. Its unique structure allows for versatile applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-bis(5-bromopyridin-2-yl)pyridine typically involves the coupling of 5-bromopyridine derivatives with a pyridine core. One common method is the Suzuki coupling reaction, which involves the reaction of 5-bromopyridine with 2,6-dibromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis(5-bromopyridin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Coordination Reactions: It forms coordination complexes with metal ions, which are useful in catalysis and materials science.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Coupling Reactions: Reagents such as palladium catalysts and bases like potassium carbonate are used.
Coordination Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride are used to form coordination complexes.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Coupling Reactions: Products include larger heterocyclic compounds.
Coordination Reactions:
Aplicaciones Científicas De Investigación
2,6-Bis(5-bromopyridin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Its metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing metal-based drugs.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism by which 2,6-bis(5-bromopyridin-2-yl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, enhancing its reactivity and catalytic activity. The compound’s structure allows it to form stable, yet reactive, complexes that can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
Comparación Con Compuestos Similares
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound also acts as a versatile ligand in coordination chemistry but features triazole groups instead of bromopyridine groups.
2,6-Bis(benzimidazol-2-yl)pyridine: Another similar compound that forms stable metal complexes, often used in catalysis and materials science.
Uniqueness: 2,6-Bis(5-bromopyridin-2-yl)pyridine is unique due to the presence of bromine atoms, which can be further functionalized through substitution reactions. This provides additional versatility in modifying the compound for specific applications. Its ability to form stable yet reactive metal complexes makes it particularly valuable in catalysis and materials science.
Propiedades
Fórmula molecular |
C15H9Br2N3 |
|---|---|
Peso molecular |
391.06 g/mol |
Nombre IUPAC |
2,6-bis(5-bromopyridin-2-yl)pyridine |
InChI |
InChI=1S/C15H9Br2N3/c16-10-4-6-12(18-8-10)14-2-1-3-15(20-14)13-7-5-11(17)9-19-13/h1-9H |
Clave InChI |
OEUXIMQOMAMKQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=NC=C(C=C2)Br)C3=NC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)
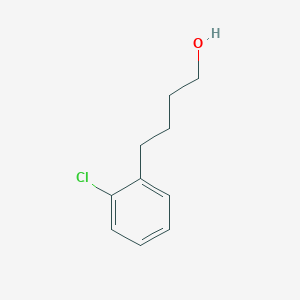
![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)

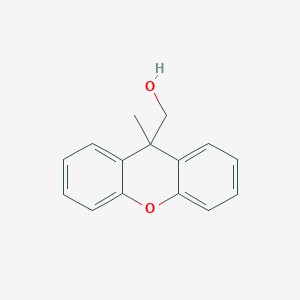
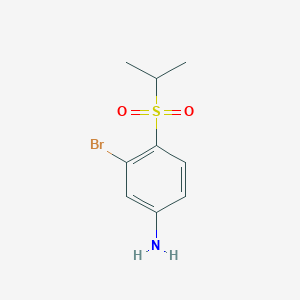
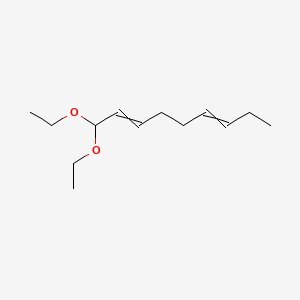


![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)


![Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)
![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)
